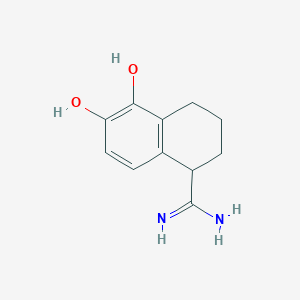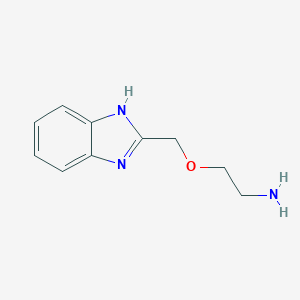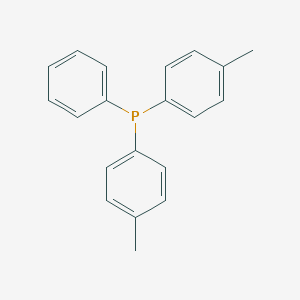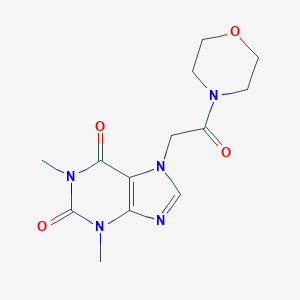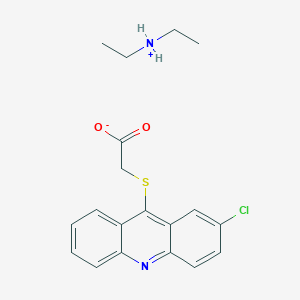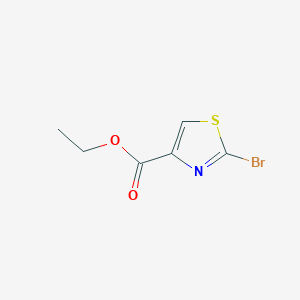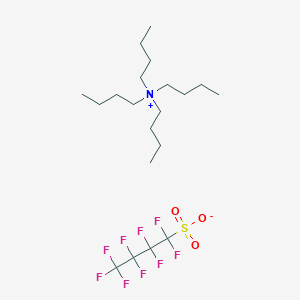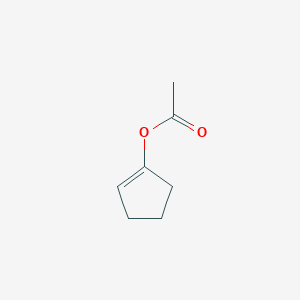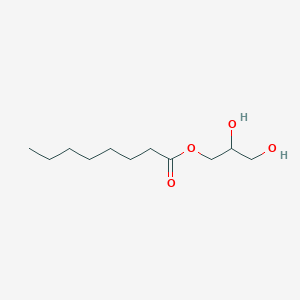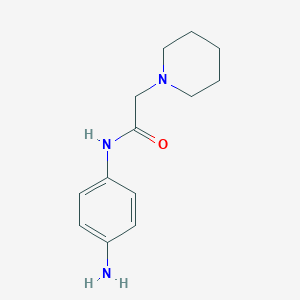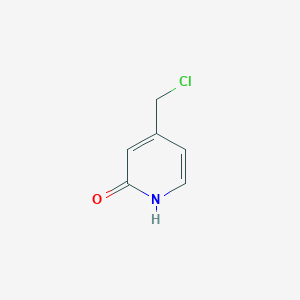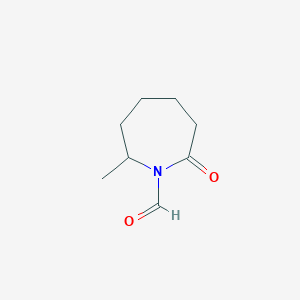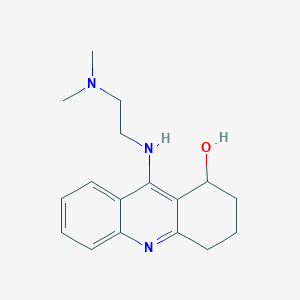
1-Acridinol, 1,2,3,4-tetrahydro-9-((2-(dimethylamino)ethyl)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acridinol, 1,2,3,4-tetrahydro-9-((2-(dimethylamino)ethyl)amino)- is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of acridine derivatives and has shown promising results in various areas of research, including biochemistry, pharmacology, and molecular biology.
作用机制
The mechanism of action of 1-Acridinol, 1,2,3,4-tetrahydro-9-((2-(dimethylamino)ethyl)amino)- is not fully understood. However, it has been shown to interact with DNA and RNA, leading to the inhibition of certain enzymes and proteins. The compound has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
1-Acridinol, 1,2,3,4-tetrahydro-9-((2-(dimethylamino)ethyl)amino)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and viruses. The compound has also been shown to induce cell death in cancer cells, making it a potential candidate for cancer therapy. In addition, it has been used as a fluorescent probe in imaging studies of cells and tissues.
实验室实验的优点和局限性
One of the advantages of using 1-Acridinol, 1,2,3,4-tetrahydro-9-((2-(dimethylamino)ethyl)amino)- in lab experiments is its versatility. The compound has been used in various studies to investigate the mechanism of action of certain enzymes and proteins. It has also been used as a fluorescent probe in imaging studies of cells and tissues. However, one of the limitations of using this compound is its toxicity. The compound has been shown to have toxic effects on certain cells, making it difficult to use in certain experiments.
未来方向
There are several future directions for the study of 1-Acridinol, 1,2,3,4-tetrahydro-9-((2-(dimethylamino)ethyl)amino)-. One area of research is the development of new synthetic methods to produce the compound more efficiently and with higher yields. Another area of research is the investigation of the compound's mechanism of action in more detail. Additionally, the compound's potential as a cancer therapy should be further explored, including studies on its efficacy and safety. Finally, the use of the compound as a fluorescent probe in imaging studies should be further investigated to optimize its performance.
科学研究应用
1-Acridinol, 1,2,3,4-tetrahydro-9-((2-(dimethylamino)ethyl)amino)- has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial, antiviral, and anticancer properties. The compound has been used in various studies to investigate the mechanism of action of certain enzymes and proteins. It has also been used as a fluorescent probe in imaging studies of cells and tissues.
属性
CAS 编号 |
104628-18-4 |
|---|---|
产品名称 |
1-Acridinol, 1,2,3,4-tetrahydro-9-((2-(dimethylamino)ethyl)amino)- |
分子式 |
C17H23N3O |
分子量 |
285.4 g/mol |
IUPAC 名称 |
9-[2-(dimethylamino)ethylamino]-1,2,3,4-tetrahydroacridin-1-ol |
InChI |
InChI=1S/C17H23N3O/c1-20(2)11-10-18-17-12-6-3-4-7-13(12)19-14-8-5-9-15(21)16(14)17/h3-4,6-7,15,21H,5,8-11H2,1-2H3,(H,18,19) |
InChI 键 |
XMAVZCCINJYMNG-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC1=C2C(CCCC2=NC3=CC=CC=C31)O |
规范 SMILES |
CN(C)CCNC1=C2C(CCCC2=NC3=CC=CC=C31)O |
同义词 |
1-Acridinol, 1,2,3,4-tetrahydro-9-((2-(dimethylamino)ethyl)amino)- |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

